molecular formula C12H6BrNO3 B13740575 6-Bromo-2-nitronaphtho(2,1-b)furan CAS No. 101931-45-7

6-Bromo-2-nitronaphtho(2,1-b)furan

Cat. No.: B13740575
CAS No.: 101931-45-7
M. Wt: 292.08 g/mol
InChI Key: DSUKEUTVSCILGV-UHFFFAOYSA-N
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Description

6-Bromo-2-nitrobenzoebenzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their unique structural features and wide array of biological activities, making them a privileged structure in the field of drug discovery . This compound is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 2nd position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-nitrobenzoebenzofuran can be achieved through various methods. One common approach involves the electrophilic nitration of benzofuran derivatives. For instance, the nitration of benzofuran with a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . The bromination of this intermediate can then be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 6-bromo-2-nitrobenzoebenzofuran .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to the synthesis of 6-bromo-2-nitrobenzoebenzofuran.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-nitrobenzoebenzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 6-bromo-2-aminobenzobenzofuran.

    Oxidation: Formation of oxidized benzofuran derivatives.

Scientific Research Applications

6-Bromo-2-nitrobenzoebenzofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-nitrobenzoebenzofuran is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzofuran: Lacks the bromine atom but shares the nitro group and benzofuran core.

    6-Bromo-2-aminobenzofuran: Similar structure but with an amino group instead of a nitro group.

    6-Bromo-2-chlorobenzofuran: Similar structure but with a chlorine atom instead of a nitro group.

Uniqueness

6-Bromo-2-nitrobenzoebenzofuran is unique due to the presence of both a bromine atom and a nitro group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

101931-45-7

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

6-bromo-2-nitrobenzo[e][1]benzofuran

InChI

InChI=1S/C12H6BrNO3/c13-10-3-1-2-7-8(10)4-5-11-9(7)6-12(17-11)14(15)16/h1-6H

InChI Key

DSUKEUTVSCILGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=C(O3)[N+](=O)[O-])C(=C1)Br

Origin of Product

United States

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